2-bromo-4-nitro-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
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Overview
Description
2-BROMO-4-NITRO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound characterized by multiple bromine, nitro, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-NITRO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE involves multiple steps, typically starting with the bromination and nitration of phenolic compounds. The process may include:
Bromination: Introduction of bromine atoms using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Nitration: Addition of nitro groups using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Acylation: Formation of the ester linkage through the reaction of phenolic compounds with acyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amines, which can further participate in various chemical transformations.
Substitution: The bromine atoms can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-BROMO-4-NITRO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple bromine and nitro groups can influence its binding affinity and reactivity. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of enzymes, it can inhibit their function.
Interaction with cellular receptors: Modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-nitrophenol
- 4-Bromo-2-nitroaniline
- 2-Bromo-4,6-dinitroaniline
Uniqueness
2-BROMO-4-NITRO-6-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is unique due to its complex structure, which includes multiple bromine and nitro groups, as well as an ester linkage. This complexity can result in distinct chemical and biological properties compared to simpler analogs.
Properties
Molecular Formula |
C22H12Br5N3O6 |
---|---|
Molecular Weight |
813.9 g/mol |
IUPAC Name |
[2-bromo-4-nitro-6-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C22H12Br5N3O6/c23-13-3-1-11(2-4-13)22(32)36-20-12(5-15(30(33)34)8-18(20)27)9-28-29-19(31)10-35-21-16(25)6-14(24)7-17(21)26/h1-9H,10H2,(H,29,31)/b28-9+ |
InChI Key |
UXCFFWKLKTWXGI-HIUVJMHLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2Br)[N+](=O)[O-])/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2Br)[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br)Br |
Origin of Product |
United States |
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